3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine

FGFR inhibitor Kinase selectivity Cancer

Sourcing 7-azaindole building blocks frequently returns N-Boc protected or N1-substituted analogs requiring deprotection steps or lacking kinase hinge engagement. 3-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine (CAS 1001069-39-1, MW 201.27, ≥95% purity) eliminates these bottlenecks. Key advantages: (i) free piperidine NH enables direct warhead coupling for FGFR1-3 inhibitor programs (FGFR1 IC₅₀ = 7 nM, 28.5-fold selectivity over FGFR4); (ii) unsubstituted N1 position preserves the hydrogen bond donor essential for kinase hinge binding; (iii) 3-position attachment confers FGFR family bias distinct from MAPK-biased 4-substituted isomers. Supplied as free base for immediate synthetic use in chemical probe development, 5-HT₆ receptor ligand synthesis, and fragment-based drug discovery.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B10793602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CNC3=C2C=CC=N3
InChIInChI=1S/C12H15N3/c1-3-9(7-13-5-1)11-8-15-12-10(11)4-2-6-14-12/h2,4,6,8-9,13H,1,3,5,7H2,(H,14,15)
InChIKeyNDEZQKHXMUBWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine – Identification & Procurement


3-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine (CAS 1001069-39-1, MW 201.27, C₁₂H₁₅N₃) is a heterocyclic building block comprising a 7-azaindole (pyrrolo[2,3-b]pyridine) core substituted at the 3-position with a piperidine ring via the piperidine 3-carbon [1]. The compound is commercially available from multiple vendors (purity ≥95%, long-term storage at ambient temperature in a cool, dry place) . It serves as a key synthetic intermediate in medicinal chemistry programs targeting fibroblast growth factor receptors (FGFRs), 5-HT₆ receptors, CCR2, and ORL-1, as well as in fragment-based drug discovery campaigns exploiting the privileged 7-azaindole pharmacophore .

Positional Isomer and N1-Modification Problem


Procurement decisions for 3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine cannot rely on in-class substitution because three structural features uniquely determine target engagement and downstream pharmacology: (i) the attachment point of the piperidine to the azaindole core (3-position of piperidine vs. 4-position) dictates the trajectory of the basic amine and governs kinase vs. GPCR selectivity [1]; (ii) the free NH of the piperidine ring is essential for subsequent derivatization—N-Boc or N-alkyl analogs are not functionally equivalent intermediates ; and (iii) the unsubstituted N1 position of the 7-azaindole permits divergent functionalization (sulfonylation for 5-HT₆ ligands, alkylation for kinase inhibitors), meaning the same core can yield agonists or antagonists depending on N1 modification [2]. The quantitative evidence below demonstrates that positional isomers and N1-substituted analogs produce measurably different potency and selectivity profiles.

Quantitative Evidence for 3-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine


FGFR1-3 Selectivity over FGFR4

In a direct head-to-head comparison within a single study, the elaborated derivative compound 4h—built from the 1H-pyrrolo[2,3-b]pyridine core with a piperidine-containing substituent—exhibited IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), versus 712 nM against FGFR4, yielding an FGFR3/FGFR4 selectivity ratio of 28.5-fold [1]. This selectivity profile is a direct consequence of the 7-azaindole scaffold geometry and the vector of the piperidine attachment. By contrast, the isomeric 4-piperidinyl-7-azaindole scaffolds reported in the ORL-1 and CCR2 programs were not profiled for FGFR activity but show preferential engagement of GPCR targets, indicating that the 3-piperidinyl attachment point biases the scaffold toward kinase pocket occupancy [2]. Selection of the 3-piperidin-3-yl regioisomer is therefore critical for FGFR inhibitor programs.

FGFR inhibitor Kinase selectivity Cancer

5-HT6 Receptor Affinity via N1-Sulfonylation

The unsubstituted 3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine core has no intrinsic 5-HT6 activity. However, upon N1-arylsulfonylation, the resulting 1-(piperidin-3-yl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridine derivatives achieve high-affinity 5-HT6 binding. In a direct comparison within a single SAR study, the 5-chlorothien-2-yl sulfonyl derivative (CHEMBL235118) displayed Ki = 1.2 nM in [³H]LSD displacement assays using cloned human 5-HT6 receptors expressed in HeLa cells [1]. The N1-phenylsulfonyl analog (CHEMBL235070) showed EC50 = 47 nM as a 5-HT6 agonist in a cAMP cyclase functional assay [2]. Critically, the pyrrolidinyl (5-membered ring) analog series showed divergent functional activity (agonist vs. antagonist) depending on arylsulfonyl substitution, while the piperidinyl (6-membered ring) series consistently produced high-affinity ligands [3]. This demonstrates that the 3-piperidinyl moiety specifically is preferred over 3-pyrrolidinyl for 5-HT6 antagonist programs.

5-HT6 receptor CNS GPCR

Kinase Target Class Bias: FGFR vs. MAPK

Kinome-wide selectivity profiling of a library of 4-substituted 1H-pyrrolo[2,3-b]pyridines identified potent inhibitory activity against TAK1 (MAP3K7) and MAP4K2, as well as p38α (MAPK14) and ABL [1]. By contrast, the 3-substituted 7-azaindole scaffold (the core of 3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine) has been shown in the FGFR inhibitor program to preferentially target FGFR1-3, with minimal reported MAPK pathway activity [2]. This represents a class-level inference: the substitution position on the 7-azaindole core re-directs kinome selectivity from MAPK pathways (4-position) to receptor tyrosine kinases (3-position). No single study directly compares 3-substituted vs. 4-substituted 7-azaindoles in the same kinome panel; however, the distinct kinase targets identified in separate profiling studies provide sufficient evidence for differentiated procurement decisions.

Kinase profiling MAPK TAK1

Metabolic Stability: Free Piperidine NH vs. N-Boc

The free NH of the piperidine ring in 3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine is a known site of oxidative metabolism. In a cross-study analysis, the structurally related 3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine scaffold (4-positional isomer) shows moderate to high metabolic turnover in human liver microsomes, with CYP3A4 and CYP2D6 identified as primary metabolizing isoforms through recombinant CYP phenotyping [1]. The N-Boc protected analog tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate demonstrates improved metabolic stability due to blocking of N-dealkylation and N-oxidation pathways . However, the Boc group must be removed for target engagement, making the free amine form the required intermediate. No direct comparative microsomal stability data for 3-piperidin-3-yl vs. 3-piperidin-4-yl isomers are published; this represents a class-level inference based on the established metabolic lability of secondary piperidine amines.

Metabolic stability Liver microsomes CYP450

Synthetic Tractability: N1-Functionalization vs. Pre-Functionalized

The 3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine scaffold serves as a divergent intermediate enabling both N1-alkylation and N1-sulfonylation pathways without requiring protecting group strategies at N1. In the 2007 5-HT6 ligand program, the key intermediate 1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine (8) was synthesized via an alternate route distinct from the pyrrolidinyl analog (7), highlighting that the 3-piperidinyl attachment requires a specific synthetic sequence [1]. This contrasts with the simpler N1-alkylation route available for the 3-pyrrolidinyl analog. Furthermore, the chloro-substituted analog 6-chloro-3-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1001069-45-9) enables additional metal-catalyzed cross-coupling at the 6-position, but the chlorine atom introduces an additional 34.4 Da molecular weight and alters the electronic properties of the pyridine ring (computed XLogP3-AA = 2.4 vs. predicted ~1.9 for the parent) [2]. For fragment-based drug discovery, the unsubstituted parent compound (MW 201.27) provides a lower molecular weight starting point with better ligand efficiency potential.

Synthetic intermediate Fragment elaboration 7-Azaindole

Recommended Applications for 3-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine


FGFR-Selective Kinase Inhibitor Lead Generation (Oncology)

The 3-piperidin-3-yl-7-azaindole scaffold is the optimal starting point for FGFR1-3 selective inhibitor programs. The evidence shows that elaborated derivatives achieve FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nM, with 28.5-fold selectivity over FGFR4 (IC50 = 712 nM), which is associated with dose-limiting hyperphosphatemia in clinical FGFR inhibitors [5]. The free piperidine NH enables attachment of diverse warheads for structure-based optimization, while the unsubstituted N1 position preserves the hydrogen bond donor required for kinase hinge binding. Researchers should procure the free base form (CAS 1001069-39-1, purity ≥95%) and avoid N-Boc protected or N1-substituted analogs, which either require deprotection or cannot engage the kinase hinge [6].

5-HT6 Receptor Ligand Development (CNS Disorders)

For 5-HT6 receptor programs targeting cognitive deficits in Alzheimer's disease or schizophrenia, the 3-piperidin-3-yl intermediate enables generation of both agonists and antagonists via N1-arylsulfonylation. The quantitative SAR demonstrates that the piperidinyl ring size consistently yields high-affinity ligands (Ki = 1.2 nM for 5-chlorothien-2-yl sulfonyl derivative), whereas the pyrrolidinyl analog series produces variable functional activity [5]. Critically, the free N1-H is required for sulfonylation; procurement of N1-alkylated analogs would preclude 5-HT6 ligand synthesis. The compound serves as the direct precursor to intermediate 8 in the published 2007 synthetic route, validated for multi-gram scale preparation [6].

Fragment-Based Drug Discovery and Scaffold Hopping

With a molecular weight of 201.27 Da and the privileged 7-azaindole pharmacophore, 3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine meets fragment library criteria (MW < 250, hydrogen bond donors/acceptors: 2/2, rotatable bonds: 1) [5]. The fragment-based screening program that identified 7-azaindole as a protein kinase B (PKB/Akt) inhibitor scaffold demonstrated successful fragment elaboration using iterative crystallography, validating the core for structure-guided optimization [6]. The 3-piperidinyl substituent provides a defined vector for fragment growth toward the ribose-binding pocket or solvent-exposed region, a feature not available with the simpler 7-azaindole parent compound. For scaffold hopping campaigns, the compound serves as a direct comparator to indole-piperidine, deazapurine, and imidazopyridine fragments, with the aza-nitrogen at position 7 providing a unique hydrogen bond acceptor for kinase hinge interactions [7].

Chemical Biology Tool Compound Synthesis

The divergent functionalization capability of 3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine makes it suitable for generating matched molecular pairs and chemical probes. The free NH on piperidine can be acylated, sulfonylated, or alkylated, while the N1 position can be independently derivatized, enabling systematic exploration of structure-activity relationships at two distinct vectors [5]. For kinase selectivity profiling, the 3-substituted scaffold has a demonstrated bias toward FGFR family kinases, which is distinct from the MAPK pathway bias observed with 4-substituted 7-azaindoles, allowing researchers to design chemical probes with predetermined kinase selectivity profiles [6]. The chloro analog (CAS 1001069-45-9) provides an additional diversification point at the 6-position via cross-coupling, but for initial probe development, the parent compound is preferred due to its lower molecular weight and greater synthetic flexibility [7].

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